molecular formula C44H54BNO B13731825 N,N,N-Tributyl-N-phenacylammonium tetraphenylborate

N,N,N-Tributyl-N-phenacylammonium tetraphenylborate

Cat. No.: B13731825
M. Wt: 623.7 g/mol
InChI Key: FIGPMDSGGKQZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tributyl-N-phenacylammonium tetraphenylborate typically involves the reaction of N,N,N-tributyl-N-phenacylammonium chloride with sodium tetraphenylborate . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributyl-N-phenacylammonium tetraphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenacyl group can yield benzoyl derivatives, while reduction can produce amines .

Scientific Research Applications

N,N,N-Tributyl-N-phenacylammonium tetraphenylborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N,N,N-Tributyl-N-phenacylammonium tetraphenylborate exerts its effects involves the interaction of the quaternary ammonium cation with various molecular targets. The phenacyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. The tetraphenylborate anion can stabilize these intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Tributyl-N-benzylammonium tetraphenylborate
  • N,N,N-Tributyl-N-methylammonium tetraphenylborate
  • N,N,N-Tributyl-N-ethylammonium tetraphenylborate

Uniqueness

N,N,N-Tributyl-N-phenacylammonium tetraphenylborate is unique due to the presence of the phenacyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical and biological applications .

Properties

Molecular Formula

C44H54BNO

Molecular Weight

623.7 g/mol

IUPAC Name

tetraphenylboranuide;tributyl(phenacyl)azanium

InChI

InChI=1S/C24H20B.C20H34NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19/h1-20H;10-14H,4-9,15-18H2,1-3H3/q-1;+1

InChI Key

FIGPMDSGGKQZRF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.